molecular formula C17H22ClNO3 B7121880 N-[2-(2-chloro-4-methoxyphenyl)ethyl]-3-methyl-4-oxocyclohexane-1-carboxamide

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-3-methyl-4-oxocyclohexane-1-carboxamide

Cat. No.: B7121880
M. Wt: 323.8 g/mol
InChI Key: DHXKTMWGTLDVPJ-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-3-methyl-4-oxocyclohexane-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-methoxyphenyl group attached to an ethyl chain, linked to a cyclohexane ring with a carboxamide group

Properties

IUPAC Name

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-3-methyl-4-oxocyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3/c1-11-9-13(4-6-16(11)20)17(21)19-8-7-12-3-5-14(22-2)10-15(12)18/h3,5,10-11,13H,4,6-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXKTMWGTLDVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1=O)C(=O)NCCC2=C(C=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4-methoxyphenyl)ethyl]-3-methyl-4-oxocyclohexane-1-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and 3-methyl-4-oxocyclohexane-1-carboxylic acid.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-chloro-4-methoxybenzaldehyde with an appropriate Grignard reagent to form 2-(2-chloro-4-methoxyphenyl)ethanol.

    Oxidation: The intermediate alcohol is then oxidized to form 2-(2-chloro-4-methoxyphenyl)acetaldehyde.

    Condensation Reaction: The acetaldehyde undergoes a condensation reaction with 3-methyl-4-oxocyclohexane-1-carboxylic acid in the presence of a suitable catalyst to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated control systems for precise temperature and pH adjustments, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-3-methyl-4-oxocyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-3-methyl-4-oxocyclohexane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which N-[2-(2-chloro-4-methoxyphenyl)ethyl]-3-methyl-4-oxocyclohexane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(2-chloro-4-methoxyphenyl)ethyl]-3-methyl-4-oxocyclohexane-1-carboxamide shares structural similarities with other carboxamide derivatives, such as N-[2-(2-chloro-4-methoxyphenyl)ethyl]-3-methyl-4-oxocyclohexane-1-carboxylate and N-[2-(2-chloro-4-methoxyphenyl)ethyl]-3-methyl-4-oxocyclohexane-1-carbothioamide.

Uniqueness

  • The presence of the chloro-methoxyphenyl group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, making it distinct from other similar compounds. Its specific interactions with biological targets and its potential applications in various fields highlight its uniqueness.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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